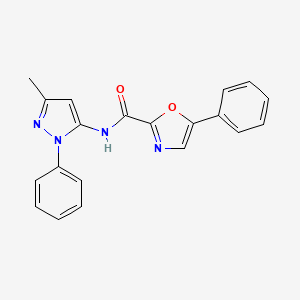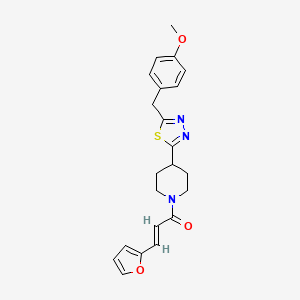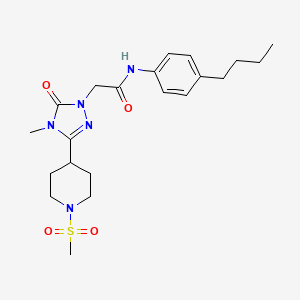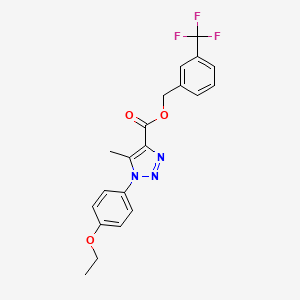
Methyl (1-acetylindolin-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (1-acetylindolin-5-yl)carbamate” is a chemical compound with the molecular formula C12H14N2O3. It is related to Methyl carbamate, which is an organic compound and the simplest ester of carbamic acid .
Synthesis Analysis
The synthesis of related compounds involves the reaction of methanol and urea to form Methyl carbamate . A similar compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of “this compound” was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . The most common carbamate protecting group is the t-butyloxycarbonyl (Boc) protecting group .Mechanism of Action
Target of Action
Methyl (1-acetylindolin-5-yl)carbamate is a derivative of carbamate, which is known to have a wide range of biological targets. The primary targets of carbamates are often enzymes or receptors in the body. For instance, carbendazim, a related compound, targets the liver, male germ cells, blood, and the thyroid gland . .
Mode of Action
Carbendazim, a related compound, exerts its effects by binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division, resulting in the malsegregation of chromosomes
Biochemical Pathways
For instance, carbendazim affects the normal functioning of the liver, blood, and thyroid gland
Pharmacokinetics
Carbamates in general are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Carbamates in general are known to cause a variety of effects at the molecular and cellular level, including disruption of microtubule assembly, malsegregation of chromosomes, and potential teratogenic effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl (1-acetylindolin-5-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition is crucial for its potential use in treating conditions like Alzheimer’s disease, where acetylcholine levels are typically low .
Cellular Effects
The effects of this compound on cellular processes are profound. In neuronal cells, the compound enhances synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity. This effect can improve cognitive functions and memory retention, making it a candidate for neuroprotective therapies .
In addition to its effects on neurons, this compound influences cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization. This modulation of gene expression can impact various cellular functions, including growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition and receptor modulation. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding is facilitated by the carbamate group, which forms a covalent bond with the serine residue in the enzyme’s active site .
Furthermore, this compound interacts with GABA receptors, enhancing their inhibitory effects on neuronal activity. This interaction involves the binding of the indole moiety to the receptor, stabilizing its active conformation and increasing its affinity for GABA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or high temperatures. Over prolonged periods, the degradation products can influence cellular functions differently from the parent compound .
Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression. These changes include upregulation of detoxifying enzymes and alterations in metabolic flux, which can impact the overall cellular response to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound enhances cognitive functions and exhibits neuroprotective effects without significant toxicity. At higher doses, it can cause adverse effects such as neurotoxicity and hepatotoxicity .
Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing adverse effects. This dosage-dependent response highlights the importance of careful dose optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis and oxidation. The primary enzymes involved in its metabolism include cytochrome P450 oxidases and esterases.
The metabolic products of this compound can influence metabolic flux and metabolite levels. For instance, the hydrolysis product, indolin-5-yl carbamate, retains some biological activity and can further interact with biomolecules, contributing to the overall pharmacological profile of the compound.
Properties
IUPAC Name |
methyl N-(1-acetyl-2,3-dihydroindol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)14-6-5-9-7-10(3-4-11(9)14)13-12(16)17-2/h3-4,7H,5-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVHIGHGJDJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)



![3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2975427.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
